molecular formula C11H16Cl2N4O B13204121 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride

Cat. No.: B13204121
M. Wt: 291.17 g/mol
InChI Key: URHCVTHRMDCBMW-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to an imidazo[4,5-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with piperidine, followed by cyclization with formamide to form the imidazo[4,5-c]pyridine core. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various alkyl or aryl groups onto the pyridine ring .

Scientific Research Applications

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16Cl2N4O

Molecular Weight

291.17 g/mol

IUPAC Name

1-piperidin-4-yl-3H-imidazo[4,5-c]pyridin-2-one;dihydrochloride

InChI

InChI=1S/C11H14N4O.2ClH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2,(H,14,16);2*1H

InChI Key

URHCVTHRMDCBMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl.Cl

Origin of Product

United States

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